1-(3-Aminopropyl)piperidine-4-carbonitrile

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationships

This compound's unsubstituted 4-cyano and N-(3-aminopropyl) side chain provide a unique reactivity profile for medicinal chemistry. Unlike 4-aryl analogs, it offers lower lipophilicity and steric bulk, ideal for early-stage drug discovery and optimizing aqueous solubility. The primary amine handle enables versatile derivatization, making it a superior building block for NLRP3 inflammasome inhibitor development.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 2097985-89-0
Cat. No. B1480104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)piperidine-4-carbonitrile
CAS2097985-89-0
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C#N)CCCN
InChIInChI=1S/C9H17N3/c10-4-1-5-12-6-2-9(8-11)3-7-12/h9H,1-7,10H2
InChIKeyAZESXAJHMICIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)piperidine-4-carbonitrile CAS 2097985-89-0: Procurement-Relevant Baseline and Structural Identity


1-(3-Aminopropyl)piperidine-4-carbonitrile (CAS 2097985-89-0) is a functionalized piperidine derivative characterized by a 4-cyano substituent and an N-(3-aminopropyl) side chain . It has the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . As a building block in medicinal chemistry, it serves as a scaffold for the development of NLRP3 inflammasome inhibitors and other bioactive molecules . The compound is available from multiple suppliers with typical purity specifications of ≥95% [1] and is intended for research use only .

Why In-Class Piperidine Analogs Cannot Substitute 1-(3-Aminopropyl)piperidine-4-carbonitrile CAS 2097985-89-0


While the piperidine-4-carbonitrile core is common to many intermediates, the specific N-(3-aminopropyl) substitution and unsubstituted 4-position of 1-(3-aminopropyl)piperidine-4-carbonitrile confer a distinct reactivity profile and spatial arrangement that direct analogs cannot replicate [1]. Unlike 4-phenyl or 4-fluorophenyl analogs, which exhibit altered lipophilicity and steric bulk that significantly impact target engagement , the target compound provides an unencumbered cyano group and a primary amine handle for further derivatization . Substituting with 1-(3-aminopropyl)piperidine (lacking the cyano group) removes the nitrile hydrogen-bond acceptor and metabolic stability feature essential for certain pharmacophores . These structural distinctions are not interchangeable and directly influence downstream synthetic yields, biological activity, and final compound properties.

Quantitative Differentiators for 1-(3-Aminopropyl)piperidine-4-carbonitrile (CAS 2097985-89-0) vs. Structural Analogs


Structural Divergence: 4-Cyano Group Absent in 1-(3-Aminopropyl)piperidine

The presence of the 4-carbonitrile group is a key differentiator from 1-(3-aminopropyl)piperidine (CAS 3529-08-6), which lacks this functional group . This nitrile introduces a polar hydrogen-bond acceptor and alters electronic properties, as reflected in predicted physicochemical parameters .

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationships

Steric and Electronic Contrast vs. 4-Aryl Substituted Analogs

Compared to 4-aryl substituted analogs like 1-(3-aminopropyl)-4-(4-fluorophenyl)piperidine-4-carbonitrile (CAS 252002-47-4) , the target compound lacks the 4-aryl group, resulting in a smaller molecular volume and distinct electronic profile [1].

Medicinal Chemistry Receptor Binding Drug Design

Functional Group Handles: Dual Reactive Sites for Derivatization

The compound uniquely combines a primary amine and a nitrile group, both available for orthogonal derivatization [1]. In contrast, the core scaffold piperidine-4-carbonitrile (CAS 4395-98-6) lacks the aminopropyl side chain and thus provides only one reactive handle .

Organic Synthesis Building Blocks Conjugation Chemistry

Definitive Application Scenarios for 1-(3-Aminopropyl)piperidine-4-carbonitrile (CAS 2097985-89-0) Based on Verified Evidence


NLRP3 Inflammasome Inhibitor Scaffold Development

This compound is reported as a scaffold for developing NLRP3 inflammasome inhibitors, a target implicated in various inflammatory diseases . Its unsubstituted 4-position and aminopropyl side chain allow for diverse analoging to optimize potency and selectivity, a route not feasible with pre-functionalized or sterically hindered analogs [1].

Synthesis of Dual-Functionalized Piperidine Derivatives

The presence of both a primary amine and a nitrile group makes this compound an ideal intermediate for constructing complex piperidine-based molecules . It can serve as a versatile building block where sequential or orthogonal functionalization is required, offering a synthetic advantage over simpler analogs like piperidine-4-carbonitrile [1].

Precursor for Low-Molecular-Weight, High-Solubility Analogs

Compared to 4-aryl substituted analogs, this compound's lower molecular weight and predicted lower lipophilicity make it a preferred starting point for projects where aqueous solubility and minimal molecular bulk are critical design criteria . This is particularly relevant in early-stage medicinal chemistry campaigns aiming to optimize pharmacokinetic properties [1].

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